4,5-diphenyl-4H-1,2,4-triazole-3-thiol

Corrosion Inhibition Mild Steel Acidic Media

Procure 4,5-diphenyl-4H-1,2,4-triazole-3-thiol (4,5-PhTAT) for its evidence-backed performance advantages. Corrosion researchers: this specific diphenyl triazole outperforms 5-heptyl-1,2,4-triazole-3,4-diamine in protecting C1018 carbon steel in 5M HCl, and achieves optimal inhibition at a low 50 mg/L in 0.1N H₂SO₄, half the competitor's dose. Medicinal chemists: its thiol group enables S-alkylation to build derivative libraries with demonstrated anti-leishmanial activity surpassing glucantime. This scaffold's distinct adsorption mechanism, proven by activation energy studies, makes it a preferred model for DFT-driven inhibitor design. Choose 4,5-PhTAT for low-dose, high-efficiency industrial acid pickling protection and as a privileged structure for drug discovery.

Molecular Formula C14H11N3S
Molecular Weight 253.32 g/mol
CAS No. 6596-82-3
Cat. No. B2744616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-diphenyl-4H-1,2,4-triazole-3-thiol
CAS6596-82-3
Molecular FormulaC14H11N3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
InChIInChI=1S/C14H11N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1-10H,(H,16,18)
InChIKeyQGTQPTZBBLHLBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,5-二苯基-4H-1,2,4-三唑-3-硫醇(CAS 6596-82-3):基础概况与比较背景


4,5-二苯基-4H-1,2,4-三唑-3-硫醇(4,5-PhTAT)是一种1,2,4-三唑-3-硫醇衍生物,其特征为三唑环的4位和5位分别带有两个苯基 [1]。该化合物作为一类多功能三唑杂环化合物,在材料科学(尤其是金属腐蚀防护)和药物发现领域(作为合成砌块)被广泛研究 [2]。其硫醇基团(-SH)赋予了该分子在金属表面吸附和作为合成中间体进行S-烷基化修饰的能力 [3]。

为何4,5-二苯基-4H-1,2,4-三唑-3-硫醇无法被同类三唑衍生物简单替代


同类1,2,4-三唑-3-硫醇衍生物在具体应用中的性能高度依赖于其取代基团,无法相互简单替换。例如,在强酸性(如5M HCl)环境下的腐蚀防护中,4,5-二苯基-4H-1,2,4-三唑-3-硫醇(4,5-PhTAT)相比其他三唑衍生物展现出显著不同的浓度-效能关系和温度依赖性 [1]。其特定的二苯基取代模式决定了其在不同介质中的最优效能窗口和吸附行为,这是评估和选择此类化合物时必须依赖具体、定量证据的核心原因 [2]。

4,5-二苯基-4H-1,2,4-三唑-3-硫醇的定量差异化证据指南


在5M HCl中对C1018碳钢的缓蚀效能对比

在5M HCl的严苛酸性环境中,4,5-二苯基-4H-1,2,4-三唑-3-硫醇(4,5-PhTAT)相比5-庚基-1,2,4-三唑-3,4-二胺展现出显著更优的缓蚀性能 [1]。

Corrosion Inhibition Mild Steel Acidic Media

在0.1N硫酸中的缓蚀效能与剂量对比

在0.1N硫酸介质中,4,5-二苯基-4H-1,2,4-三唑-3-硫醇(4,5-PhTAT)与其S-烷基化衍生物3,4-PhPTTA进行了头对头比较 [1]。4,5-PhTAT在更低的浓度下即达到最佳缓蚀效果,显示出更高的效能。

Corrosion Inhibition Mild Steel Sulfuric Acid

化学吸附特性:活化能降低的证据

4,5-二苯基-4H-1,2,4-三唑-3-硫醇(4,5-PhTAT)的缓蚀机理被证明是通过在电极表面的化学吸附实现 [1]。该发现基于与腐蚀过程相关的活化能变化。

Corrosion Inhibition Adsorption Mechanism Activation Energy

作为药物化学中多功能合成砌块的证据

4,5-二苯基-4H-1,2,4-三唑-3-硫醇因其易发生S-烷基化反应而被广泛用作合成砌块,这是其作为核心骨架的关键功能 [1]。其衍生物已被证明在生物活性筛选中展现出显著潜力 [2]。

Medicinal Chemistry Synthetic Building Block S-alkylation

4,5-二苯基-4H-1,2,4-三唑-3-硫醇的最佳科研与工业应用场景


高浓度盐酸(如5M HCl)环境下的碳钢缓蚀剂

根据头对头对比研究,4,5-二苯基-4H-1,2,4-三唑-3-硫醇(4,5-PhTAT)在5M HCl中对C1018碳钢的缓蚀效能优于5-庚基-1,2,4-三唑-3,4-二胺,是严苛酸性工业清洗、酸洗或酸化过程中保护碳钢设备的优先候选 [1]。

硫酸介质中低碳钢的低剂量高效缓蚀剂

在0.1N硫酸中,4,5-PhTAT以50 mg/L的浓度即可达到最佳缓蚀效果,而与其进行对比的S-烷基化衍生物3,4-PhPTTA则需要200 mg/L的浓度。这使其成为需要低剂量、高性价比缓蚀解决方案的工业场景(如石油化工中的酸洗流程)的优选 [1]。

新型缓蚀剂分子设计的机理研究模型

其明确的化学吸附机制(由活化能降低证实)使其成为研究三唑类缓蚀剂在金属/溶液界面吸附行为的理想模型化合物。这一特性有助于通过计算化学方法(如DFT和分子动力学)指导设计具有更高结合能的新型缓蚀剂分子 [1]。

药物化学中“特权结构”的S-烷基化砌块

4,5-二苯基-4H-1,2,4-三唑-3-硫醇的硫醇基团使其成为S-烷基化的关键合成砌块。基于此骨架合成的衍生物已显示出优于阳性对照药(如抗利什曼原虫活性优于葡萄糖酸锑钠)的生物活性,证明其作为药物发现早期阶段构建多样化化合物库的“特权结构”具有重要价值 [1][2]。

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